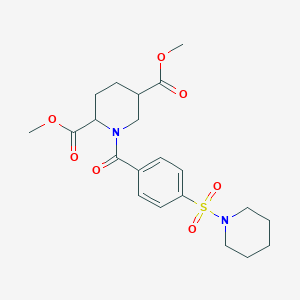
N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a synthetic analog of anandamide, an endocannabinoid that is naturally produced by the human body. AM404 has been shown to have a range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. Specifically, it has been shown to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body. This, in turn, can activate cannabinoid receptors and produce a range of effects on the body.
Biochemical and physiological effects:
In addition to its analgesic properties, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to have neuroprotective effects, protecting against neuronal damage in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide in lab experiments is its well-characterized pharmacology, which allows researchers to study its effects in a controlled manner. However, one limitation is that its effects may vary depending on the animal model used, and more research is needed to fully understand its potential therapeutic applications in humans.
Orientations Futures
There are several areas of future research that could be pursued with N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide. One potential avenue is the investigation of its potential as a treatment for chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, its neuroprotective properties could be further explored for potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with the endocannabinoid system.
Méthodes De Synthèse
The synthesis of N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide involves several steps, including the reaction of 4-phenylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-acetamido-3-methylphenyl)amine to form the amide product. The final step involves the addition of arachidonic acid to the amide product to form this compound.
Applications De Recherche Scientifique
N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a range of conditions. One area of research has focused on the compound's analgesic properties, with studies showing that it can reduce pain in animal models of neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-4-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-12-18(8-9-19(14)23-15(2)25)24-21(26)20-13-17(10-11-22-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRMZRGTUHRVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NC=CC(=C2)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanylmethyl]-N-methylbenzenesulfonamide](/img/structure/B7430689.png)
![[3-(Morpholine-4-carbonyl)phenyl] 5-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B7430693.png)
![N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]-N'-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B7430701.png)
![Ethyl 1-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanoylamino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430734.png)
![N-[4-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]butan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7430756.png)
![Methyl 6-[(3-cyclohexylpiperidine-1-carbonyl)amino]-3-methylpyridine-2-carboxylate](/img/structure/B7430766.png)

![Methyl 2-[3-[[2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbonyl]amino]-2-oxopyrrolidin-1-yl]thiophene-3-carboxylate](/img/structure/B7430777.png)
![4-[(6-Hydroxynaphthalen-2-yl)carbamoylamino]-3-methylbenzamide](/img/structure/B7430781.png)
![tert-butyl N-[3-[[5-methyl-1-(4-methylphenyl)pyrazole-4-carbonyl]amino]propoxy]carbamate](/img/structure/B7430783.png)
![2-chloro-1-N,1-N-dimethyl-4-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzene-1,4-diamine](/img/structure/B7430784.png)
![1-[2-[1-(4-Ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]-6-oxopyridine-3-carbonitrile](/img/structure/B7430798.png)
![6-bromo-3-fluoro-N-(4-propanoylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7430802.png)
![5-N-[1-(4-methoxyphenyl)piperidin-4-yl]-5-N-methyl-1,2-oxazole-3,5-dicarboxamide](/img/structure/B7430809.png)
